

An In-depth Technical Guide to the Physical and Chemical Properties of Propionitrile

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Propionitrile (CH₃CH₂CN), also known as ethyl cyanide or propanenitrile, is a versatile aliphatic nitrile with significant applications as a polar aprotic solvent and a key intermediate in organic synthesis. Its unique combination of physical and chemical properties makes it a valuable compound in various industrial processes, including the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of **propionitrile**, detailed experimental protocols for property determination, and an analysis of its spectroscopic data and reactivity. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physical Properties

Propionitrile is a colorless, volatile liquid characterized by a sweetish, ethereal odor.[2][3][4] It is a polar aprotic solvent, miscible with water and a wide range of common organic solvents such as ethanol, diethyl ether, and dimethylformamide.[3][4][5][6] This high solubility in both aqueous and organic media underscores its utility in diverse reaction environments.[5]

Molecular Structure



The structure of **propionitrile** consists of a three-carbon chain with a terminal nitrile group ($C\equiv N$).

Caption: Molecular structure of **propionitrile** (CH₃CH₂CN).

Tabulated Physical Data

The key physical properties of **propionitrile** are summarized in the table below for quick reference.

Property	Value	Source(s)
IUPAC Name	Propanenitrile	[2]
Synonyms	Ethyl cyanide, Cyanoethane	[2][3]
Molecular Formula	C₃H₅N	[1][3][4]
Molecular Weight	55.08 g/mol	[2][3][4][7][8]
Appearance	Colorless liquid	[2][3][4][9]
Odor	Pleasant, sweetish, ethereal	[2][3][4]
Melting Point	-93 °C to -92 °C	[3][8][10][11][12]
Boiling Point	97 °C to 98 °C (at 760 mmHg)	[3][8][11][12]
Density	0.772 g/mL at 25 °C	[3][8][11]
0.782 g/cm³ at 20 °C	[13][14]	
Solubility in Water	100 g/L at 20 °C	[13]
11.9 g/100g at 40°C	[3][4]	
Refractive Index (n ²⁰ /D)	1.366	[3][8][10][11][12]
Vapor Pressure	40 mmHg at 21.6 °C	[7]
53.3 - 63.2 hPa at 22-25 °C	[3][11]	
Vapor Density	1.9 (Air = 1)	[7][14]
Dipole Moment	4.04 D	

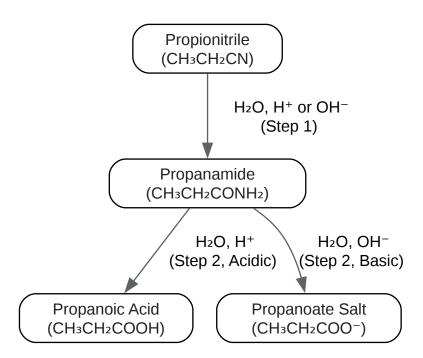


Chemical Properties and Reactivity

The chemical behavior of **propionitrile** is dominated by the reactivity of its nitrile (-C≡N) group, which is susceptible to various nucleophilic addition reactions.[1]

Hydrolysis

Propionitrile can be hydrolyzed under either acidic or alkaline conditions. The reaction proceeds in two steps: first to form an intermediate amide (propanamide), which is then further hydrolyzed to a carboxylic acid (propanoic acid) or its corresponding salt.[15] This reaction is a fundamental pathway for converting nitriles into valuable carboxylic acids.[1]



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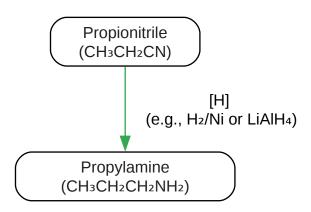
Caption: Reaction pathway for the hydrolysis of **propionitrile**.

- Acidic Hydrolysis: Heating propionitrile with a dilute mineral acid, such as hydrochloric or sulfuric acid, yields propanoic acid and an ammonium salt.[15]
- Alkaline Hydrolysis: Heating with a base, like sodium hydroxide, produces a salt of propanoic acid (e.g., sodium propanoate) and ammonia gas.[15]

Reduction



The nitrile group can be readily reduced to a primary amine. A common method involves catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., Nickel, Palladium) or chemical reduction using reagents like lithium aluminum hydride (LiAlH₄). This reaction transforms **propionitrile** into propylamine, a key building block in synthesis.

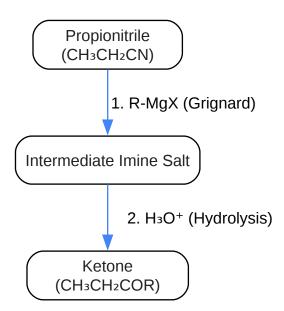


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Caption: Reduction of **propionitrile** to propylamine.

Reaction with Grignard Reagents

Propionitrile reacts with Grignard reagents (R-MgX) to form ketones after hydrolysis of the intermediate imine salt. This is a powerful carbon-carbon bond-forming reaction, allowing for the synthesis of a wide variety of ketones.





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Caption: Synthesis of a ketone from **propionitrile** via a Grignard reaction.

Incompatibility and Decomposition

Propionitrile is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents, with which it can react violently.[3][9][11] Upon heating to decomposition, it emits highly toxic fumes, including hydrogen cyanide and oxides of nitrogen. [9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **propionitrile**.

Spectroscopy Type	Characteristic Peaks / Signals	Source(s)
Infrared (IR)	~2250 cm ⁻¹ (strong, sharp C≡N stretch)	
~2900-3000 cm ⁻¹ (C-H sp ³ stretch)		
¹H NMR (in CDCl₃)	~2.36 ppm (quartet, 2H, -CH ₂ -)	[2]
~1.30 ppm (triplet, 3H, -CH ₃)	[2]	
¹³ C NMR (in CDCl ₃)	~121.0 ppm (-C≡N)	
~10.9 ppm (-CH ₂ -)		_
~10.6 ppm (-CH ₃)	-	
Mass Spectrometry (EI)	m/z 55 (M+), 54 (M-H)+, 28 (C ₂ H ₄)+, 26 (CN)+	[4][12]

Safety and Handling

Propionitrile is a highly flammable and toxic substance that requires careful handling.[14] It is readily absorbed through the skin and can be fatal if swallowed or in contact with skin.[7] In the



body, it can metabolize to release cyanide.[4]

Safety Parameter	Value	Source(s)
Flash Point	2-6 °C (36-43 °F)	[3][7][10][12][14]
Explosive Limits	3.1% (Lower), 14% (Upper)	[4][7][14]
Autoignition Temp.	510 °C (950 °F)	[14]
GHS Hazard Statements	H225, H300, H310, H319, H332	
Toxicity (LD50, oral, rat)	39 mg/kg	[3][4]

Handling Precautions: Work should be conducted in a well-ventilated area or chemical fume hood.[14] Personal protective equipment (PPE), including appropriate gloves, safety goggles, and lab coats, is mandatory. All ignition sources must be eliminated from the work area.[13]

Experimental Protocols

Accurate determination of physical properties is essential for the characterization and quality control of chemical substances.

Protocol: Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Methodology:

- Preparation: Place approximately 0.5 mL of the **propionitrile** sample into a small test tube containing a magnetic stir bar.
- Setup: Clamp the test tube in a heating block placed on a magnetic stirrer. Insert a
 thermometer into the test tube, ensuring the bulb is positioned just above the liquid surface
 to measure the vapor temperature.



- Heating: Turn on the stirrer and begin heating the block gently.
- Observation: Observe the sample until it begins to boil and a ring of condensing vapor (refluxing) is visible on the walls of the test tube. The thermometer bulb should be at the level of this ring.
- Measurement: Once the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the observed boiling point.
- Cooling: Remove the heat source and allow the apparatus to cool completely before disassembly.

Caption: Workflow for boiling point determination by micro-reflux.

Protocol: Determination of Melting Point (Differential Scanning Calorimetry - DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a highly accurate melting point (T_m).

Methodology:

- Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of propionitrile into a DSC sample pan. Seal the pan hermetically to prevent evaporation during the analysis. An empty sealed pan is used as the reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Program the
 instrument with the desired temperature profile (e.g., cool to -120 °C, then heat at a constant
 rate of 5-10 °C/min through the expected melting range).
- Analysis: Initiate the temperature program. The instrument measures the differential heat flow between the sample and the reference as a function of temperature.
- Data Interpretation: The melting of the sample will appear as an endothermic peak on the DSC thermogram. The temperature at the peak of this curve is typically taken as the melting point (T_m). The onset temperature of the peak is also a critical data point.



Caption: Experimental workflow for melting point analysis using DSC.

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